molecular formula C19H17FN4O3S2 B2725445 N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide CAS No. 393566-92-2

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2725445
CAS No.: 393566-92-2
M. Wt: 432.49
InChI Key: AJMCUZQNDRIODE-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((4-ethoxyphenyl)amino)-2-oxoethyl group and a 4-fluorobenzamide moiety. Its structural complexity positions it within a class of bioactive heterocycles, often investigated for antimicrobial, antitumor, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-2-27-15-9-7-14(8-10-15)21-16(25)11-28-19-24-23-18(29-19)22-17(26)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMCUZQNDRIODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C25_{25}H22_{22}N4_{4}O3_{3}S2_{2}
Molecular Weight: 490.6 g/mol
CAS Number: 393571-63-6

The compound features a thiadiazole ring linked to a benzamide structure, which is crucial for its biological activity. The presence of the ethoxy group and the fluorine atom is believed to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction: It has been shown to promote apoptosis in various cancer cell lines by activating intrinsic pathways.
  • Reactive Oxygen Species (ROS) Modulation: The compound may influence oxidative stress levels within cells, contributing to its cytotoxic effects.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

Cell Line IC50_{50} (µM) Reference
MDA-MB-23110.5
SUIT-215.0
HT-2912.0

These results indicate that this compound exhibits significant cytotoxicity, particularly against the MDA-MB-231 breast cancer cell line.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to specific structural features:

  • Thiadiazole Ring: Essential for biological activity; modifications can enhance or reduce potency.
  • Ethoxy Group: Influences solubility and bioavailability.
  • Fluorine Substitution: Enhances lipophilicity and potentially increases binding affinity to target proteins.

Study on Anticancer Activity

In a recent study published in PubMed, researchers synthesized a series of benzamide derivatives, including this compound. The study highlighted its potent anticancer properties and detailed its mechanism involving caspase activation leading to apoptosis in cancer cells .

ROS Scavenging Activity

Another investigation assessed the compound's ability to scavenge reactive oxygen species (ROS). The findings revealed that it effectively reduced oxidative stress markers in treated cells, suggesting a protective role against oxidative damage .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring, thioether linkages, and aryl/amide groups. Below is a comparative analysis based on synthesized derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (R1, R2) Melting Point (°C) Yield (%) Key Features
Target Compound R1 = 4-ethoxyphenylamino-2-oxoethylthio; R2 = 4-fluorobenzamide Not reported Not reported Combines 4-ethoxy (electron-donating) and 4-fluoro (electron-withdrawing) groups
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) R1 = 4-chlorobenzylthio; R2 = phenoxyacetamide 132–134 74 Chloro substituent enhances lipophilicity; phenoxy group may hinder solubility
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) R1 = methylthio; R2 = phenoxyacetamide 158–160 79 Smaller thioether group (methyl) improves synthesis yield
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide R1 = p-tolylamino-2-oxoethylthio; R2 = 3-phenylpropanamide Not reported Not reported Tolyl group increases steric bulk; phenylpropanamide may enhance membrane permeability
N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide Oxadiazole core; R1 = same as target; R2 = furan-2-carboxamide Not reported Not reported Oxadiazole core reduces sulfur content; furan may alter metabolic stability

Key Observations :

  • The 4-fluorobenzamide group offers a unique electronic profile compared to phenoxyacetamide (5e, 5f) or phenylpropanamide (7), which may influence hydrogen-bonding interactions .
  • Replacement of thiadiazole with oxadiazole (as in ) removes a sulfur atom, likely altering redox properties and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Prepare the thiadiazole core via cyclization of thiourea derivatives with α-haloketones or carboxylic acid chlorides under reflux conditions (e.g., POCl₃ as a catalyst, 90°C, 3 hours) .
  • Step 2 : Introduce the 4-fluorobenzamide moiety via nucleophilic substitution or amide coupling. Anhydrous potassium carbonate in dry acetone is often used to facilitate thioether bond formation .
  • Purification : Recrystallization from ethanol or DMSO/water mixtures ensures high purity .
  • Characterization : Confirm intermediates using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.1–8.3 ppm, thiadiazole carbons at ~160–170 ppm) and IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are essential for validating the final compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (4-fluorophenyl), ethoxyphenyl groups (OCH₂CH₃ at δ 1.3–1.5 ppm), and amide NH signals (~10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiadiazole core during scale-up?

  • Experimental Design :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst Screening : Test POCl₃ vs. PCl₅ for thiourea cyclization efficiency .
  • Temperature Control : Optimize reflux conditions (e.g., 80–100°C) to minimize side products like hydrolyzed amides .
  • Statistical Tools : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent volume, stoichiometry) .

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

  • Data Analysis Framework :

  • Purity Verification : Re-test compounds with conflicting activity using HPLC and elemental analysis to rule out impurities .
  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., cell line viability tests with standardized IC₅₀ protocols) .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Molecular Docking Workflow :

  • Target Selection : Prioritize enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) based on structural homology with nitazoxanide derivatives .
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel, accounting for thiadiazole ring planarity .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors and validate via molecular dynamics simulations .

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